

Spectroscopic Characterization of 2-Amino-4-bromobenzamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Amino-4-bromobenzamide**

Cat. No.: **B107191**

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of **2-Amino-4-bromobenzamide** ($C_7H_7BrN_2O$). As a valuable building block in medicinal chemistry and materials science, unambiguous structural confirmation is critical for its application in research and development. This document, intended for researchers, scientists, and drug development professionals, synthesizes predictive data and established spectroscopic principles for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. We delve into the causality behind spectral features, provide standardized protocols for data acquisition, and present the information in a clear, accessible format to support experimental design and data interpretation.

Molecular Structure and Physicochemical Properties

2-Amino-4-bromobenzamide is a substituted aromatic compound containing three key functional groups: a primary amine, a primary amide, and a bromo substituent. This specific arrangement of electron-donating (amine) and electron-withdrawing (amide, bromine) groups on the benzene ring dictates its unique spectroscopic signature.

Molecular Structure Diagram

Caption: Chemical structure of **2-Amino-4-bromobenzamide** with atom numbering for NMR assignments.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	$C_7H_7BrN_2O$	[1] [2]
Molecular Weight	215.05 g/mol	[1]
Monoisotopic Mass	213.97418 Da	[3]
CAS Number	879933-60-1	

| Appearance | Solid | [\[1\]](#) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For **2-Amino-4-bromobenzamide**, both 1H and ^{13}C NMR are essential for confirming the substitution pattern on the aromatic ring and verifying the presence of the amine and amide groups.

Predicted 1H NMR Analysis

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and exchangeable protons of the amine and amide groups. The substitution pattern breaks the symmetry of the benzene ring, resulting in three unique aromatic proton environments.

- Causality of Chemical Shifts: The aromatic protons are influenced by the electronic effects of the substituents. The $-NH_2$ group is strongly electron-donating, shielding nearby protons (shifting them upfield), while the $-CONH_2$ and $-Br$ groups are electron-withdrawing, deshielding them (shifting them downfield). The amide ($-CONH_2$) and amine ($-NH_2$) protons are exchangeable and often appear as broad singlets; their chemical shift can be highly dependent on solvent, concentration, and temperature.

Table 2: Predicted 1H NMR Chemical Shifts and Multiplicities

Proton Assignment	Predicted δ (ppm)	Multiplicity	Coupling Constant (J)	Rationale
H-3	~7.3 - 7.5	d	$J \approx 2$ Hz	Ortho to C-Br and meta to C-NH ₂ . Appears as a doublet due to small meta-coupling to H-5.
H-5	~6.8 - 7.0	dd	$J \approx 8$ Hz, 2 Hz	Ortho to C-Br and ortho to C-NH ₂ . Split by H-6 (ortho) and H-3 (meta).
H-6	~7.1 - 7.3	d	$J \approx 8$ Hz	Ortho to the C-CONH ₂ group and meta to C-Br. Split by H-5 (ortho).
-NH ₂ (Amine)	~4.0 - 5.5	br s	-	Broad signal due to quadrupole broadening and exchange.

| -CONH₂ (Amide) | ~7.0 - 8.0 | br s | - | Two broad signals may be observed due to restricted rotation around the C-N bond. |

Predicted ¹³C NMR Analysis

The ¹³C NMR spectrum is expected to show seven distinct carbon signals, corresponding to the six carbons of the benzene ring and the one carbonyl carbon of the amide group.

- Causality of Chemical Shifts: The carbonyl carbon (-C=O) is significantly deshielded and appears far downfield (160-180 ppm).^[4] Aromatic carbons directly attached to electronegative atoms (Br, N) have their chemical shifts significantly altered. The carbon

attached to bromine (C-4) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect," while the carbon attached to the amine group (C-2) will be shifted downfield.

Table 3: Predicted ^{13}C NMR Chemical Shifts

Carbon Assignment	Predicted δ (ppm)	Rationale
C-1 (-C-CONH ₂)	~135 - 140	Aromatic quaternary carbon, deshielded by the amide group.
C-2 (-C-NH ₂)	~145 - 150	Aromatic quaternary carbon, strongly deshielded by the attached nitrogen.
C-3	~128 - 132	Aromatic CH carbon.
C-4 (-C-Br)	~110 - 115	Aromatic quaternary carbon, shielded by the heavy bromine atom.
C-5	~120 - 125	Aromatic CH carbon.
C-6	~115 - 120	Aromatic CH carbon.

| C-7 (-C=O) | ~168 - 172 | Carbonyl carbon, characteristically found at the low-field end of the spectrum.^[4] |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for obtaining high-quality NMR spectra.

- Sample Preparation:
 - Accurately weigh 5-10 mg of **2-Amino-4-bromobenzamide**.
 - Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as it is excellent for observing exchangeable N-H protons) in a clean, dry NMR tube.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
 - Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).[\[5\]](#)
- Data Acquisition:
 - Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
 - ^1H NMR: Acquire a standard one-dimensional proton spectrum using a 90° pulse. Set an appropriate spectral width and acquisition time.
 - ^{13}C NMR: Acquire a proton-decoupled ^{13}C spectrum. A larger number of scans will be required due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
 - Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known value.
 - Integrate the ^1H NMR signals and assign the peaks based on their chemical shift, multiplicity, and integration values.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Interpretation of the IR Spectrum

The IR spectrum of **2-Amino-4-bromobenzamide** will be dominated by absorptions from the N-H bonds of the amine and amide groups, the C=O bond of the amide, and vibrations from the aromatic ring.

- Causality of Vibrational Frequencies:
 - N-H Stretching: Primary amines ($-\text{NH}_2$) typically show two distinct stretching bands (symmetric and asymmetric) in the $3300\text{-}3500\text{ cm}^{-1}$ region. Primary amides ($-\text{CONH}_2$) also show two bands in a similar region.^[6] These may overlap but are characteristic.
 - C=O Stretching (Amide I): The carbonyl group of the amide produces a very strong, sharp absorption band, typically between $1640\text{-}1680\text{ cm}^{-1}$.^[7] Its exact position can be influenced by hydrogen bonding.
 - N-H Bending (Amide II): This vibration, involving both N-H bending and C-N stretching, results in a strong band around $1600\text{-}1640\text{ cm}^{-1}$.
 - Aromatic C=C Stretching: Multiple sharp bands of variable intensity are expected between $1450\text{-}1600\text{ cm}^{-1}$.
 - C-Br Stretching: The carbon-bromine bond vibration is expected in the fingerprint region, typically between $500\text{-}650\text{ cm}^{-1}$.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3450 - 3300	Medium-Strong	Asymmetric & Symmetric N-H Stretch	Primary Amine (-NH ₂)
3350 - 3180	Medium-Strong	Asymmetric & Symmetric N-H Stretch	Primary Amide (-CONH ₂)
1680 - 1640	Strong, Sharp	C=O Stretch (Amide I)	Amide
1640 - 1600	Strong	N-H Bend (Amide II)	Amide
1600 - 1450	Medium-Weak	C=C Stretch	Aromatic Ring
~800 - 850	Strong	C-H Out-of-Plane Bending	Substituted Aromatic

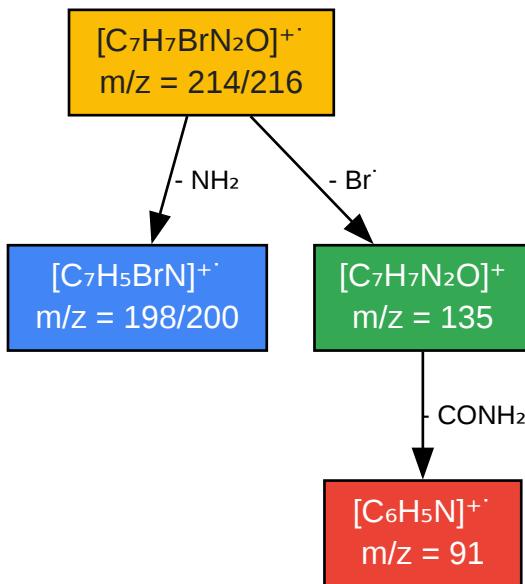
| 650 - 500 | Medium | C-Br Stretch | Aryl Halide |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common, solvent-free method for analyzing solid samples.

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
- Sample Application: Place a small amount of the solid **2-Amino-4-bromobenzamide** powder directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
- Spectrum Collection: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The resulting spectrum is typically displayed in terms of transmittance or absorbance

versus wavenumber (cm^{-1}).


Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly powerful for confirming the elemental composition.

Analysis of the Mass Spectrum

- Molecular Ion Peak (M^+): The most critical feature in the mass spectrum of **2-Amino-4-bromobenzamide** is the molecular ion. Due to the natural isotopic abundance of bromine ($^{79}\text{Br} \approx 50.7\%$, $^{81}\text{Br} \approx 49.3\%$), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.[8] This "M, M+2" pattern is a definitive indicator of the presence of a single bromine atom in the molecule or fragment.
- Fragmentation Pathway: Electron ionization (EI) or collision-induced dissociation (CID) will cause the molecular ion to fragment in predictable ways. A plausible fragmentation involves the loss of the amide moiety or the bromine atom.

Plausible MS Fragmentation Pathway

[Click to download full resolution via product page](#)

Caption: A potential fragmentation pathway for **2-Amino-4-bromobenzamide** under mass spectrometry analysis.

Table 5: Predicted m/z Values for Key Ions (HRMS)

Ion	Formula	Calculated m/z ([M+H] ⁺)	Rationale
[M+H] ⁺	[C ₇ H ₈ BrN ₂ O] ⁺	214.98146 / 216.97941	Protonated molecule (⁷⁹ Br / ⁸¹ Br isotopes).[3]
[M+Na] ⁺	[C ₇ H ₇ BrN ₂ ONa] ⁺	236.96340 / 238.96135	Sodium adduct (⁷⁹ Br / ⁸¹ Br isotopes).[3]
[M-NH ₂] ⁺	[C ₇ H ₅ BrN] ⁺	197.96033 / 199.95828	Fragment from loss of the amino group.

| [M-CONH₂]⁺ | [C₆H₅BrN]⁺ | 170.96543 / 172.96338 | Fragment from loss of the carboxamide group. |

Experimental Protocol for MS Data Acquisition (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is a standard method for analyzing non-volatile polar compounds.

- Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent system (e.g., methanol/water with 0.1% formic acid).
- LC Separation (Optional but Recommended): Inject the sample onto an LC system (e.g., using a C18 column) to purify it before it enters the mass spectrometer. This is a crucial step for quality control.
- Ionization: The sample eluting from the LC is introduced into the ESI source, where it is nebulized and ionized, typically forming protonated molecules [M+H]⁺ in positive ion mode.
- Mass Analysis:

- Full Scan MS: The mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap) scans a range of m/z values to detect the molecular ions.[9]
- Tandem MS (MS/MS): For structural confirmation, the precursor ion of interest (e.g., m/z 214.98) is selected, fragmented in a collision cell, and the resulting product ions are analyzed.[10] This provides the fragmentation pattern.

Conclusion

The structural identity and purity of **2-Amino-4-bromobenzamide** can be unequivocally established through a combination of NMR, IR, and MS techniques. NMR spectroscopy confirms the precise arrangement of protons and carbons in the molecular framework. IR spectroscopy provides rapid confirmation of essential functional groups, including the amine and amide moieties. Finally, mass spectrometry verifies the molecular weight and elemental composition, with the characteristic bromine isotopic pattern serving as a definitive signature. The integrated application of these methods, guided by the protocols and interpretations outlined in this guide, provides a robust system for the comprehensive characterization of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-4-bromobenzamide | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Amino-4-bromobenzamide | C7H7BrN2O | CID 13805507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-amino-4-bromobenzamide (C7H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 4. 13.11 Characteristics of ^{13}C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 5. bmse000668 Benzamide at BMRB [bmrbb.io]
- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. researchgate.net [researchgate.net]
- 8. broadinstitute.org [broadinstitute.org]
- 9. Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functionalizing tandem mass tags for streamlining click-based quantitative chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Amino-4-bromobenzamide: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b107191#spectroscopic-data-of-2-amino-4-bromobenzamide-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com